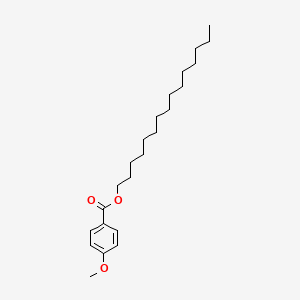
p-Methoxybenzoic acid, pentadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxybenzoic acid, pentadecyl ester: . This compound is characterized by a benzene ring substituted with a methoxy group at the para position and an ester linkage to a pentadecyl chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzoic acid, pentadecyl ester typically involves the esterification of p-Methoxybenzoic acid with pentadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Methoxybenzoic acid, pentadecyl ester can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of p-Methoxybenzoic acid or p-Anisaldehyde.
Reduction: Formation of p-Methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methoxybenzoic acid, pentadecyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions of esters with biological membranes and enzymes.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ester linkage provides emollient properties, making it suitable for use in skin creams and lotions .
Wirkmechanismus
The mechanism of action of p-Methoxybenzoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes. The ester group can undergo hydrolysis to release p-Methoxybenzoic acid and pentadecanol, which can then participate in various biochemical pathways. The methoxy group can influence the electron distribution in the molecule, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
p-Methoxybenzoic acid: This compound lacks the ester linkage and has a carboxylic acid group instead.
Pentadecyl benzoate: This compound has a similar ester linkage but lacks the methoxy group on the benzene ring.
p-Anisic acid:
Uniqueness: p-Methoxybenzoic acid, pentadecyl ester is unique due to the presence of both a long alkyl chain and a methoxy group on the benzene ring. This combination imparts distinct lipophilic and electronic properties, making it suitable for specific applications in organic synthesis, biological research, and industrial formulations .
Eigenschaften
CAS-Nummer |
56954-74-6 |
|---|---|
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
pentadecyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(24)21-16-18-22(25-2)19-17-21/h16-19H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
SBIJFQKFVBDDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















